BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral Data Analysis of 3a-
Tigloyloxypterokaurene L3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3Alaph-Tigloyloxypterokaurene L3

Cat. No.: B15594459

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the natural
compound 3o-tigloyloxypterokaurene L3, a member of the ent-kaurane diterpenoid class. Due
to the limited availability of published spectral data for this specific compound, this guide
presents data from closely related and structurally analogous compounds isolated from
Wedelia trilobata. The methodologies and data presented are foundational for the structural
elucidation, characterization, and potential development of this and similar natural products.

Compound Profile

e Compound Name: 3a-Tigloyloxypterokaurene L3
e CAS Number: 1588516-87-3

e Molecular Formula: C2sH360s

o Class: ent-Kaurene Diterpenoid

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS),
and infrared (IR) spectroscopy data. The NMR data is based on analogous compounds from
scientific literature, providing a reference for the expected spectral characteristics of 3a-
tigloyloxypterokaurene L3.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules.
The *H (proton) and 13C (carbon-13) NMR data provide detailed information about the chemical
environment of each atom. The data presented in Tables 1 and 2 are derived from structurally
similar ent-kaurane diterpenoids isolated from Wedelia trilobata.

Table 1: Representative *H NMR Data for an Analogous ent-Kaurane Diterpenoid
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Position Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

la 1.35 m

1B 2.05 m

20 1.70 m

2B 1.85 m

3B 4.95 dd 11.5,4.5

5a 1.60 dd 12.0,25

6a 1.50 m

6P 1.65 m

Ta 1.45 m

7B 1.55 m

9a 1.10 d 7.0

1la 1.75 m

11pB 1.85 m

12a 1.60 m

12pB 1.70 m

13 - - -

1l4a 2.10 d 13.0

148 2.25 d 13.0

15a 1.90 d 14.0

1586 2.00 d 14.0

17 4.85, 4.95 br s each

18-CHs 1.25 S

20-CHs 0.90 S
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Tigloyl Group

2' - - -

3 6.85 qaq 7.0,15
4'-CHs 1.80 d 7.0
5'-CHs 1.82 S

Table 2: Representative 3C NMR Data for an Analogous ent-Kaurane Diterpenoid
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Position Chemical Shift (6) ppm
1 39.5
2 27.5
3 78.0
4 38.0
5 55.0
6 21.0
7 40.5
8 44.0
9 56.0
10 41.5
11 18.0
12 33.0
13 43.5
14 39.0
15 49.0
16 155.0
17 103.0
18 28.5
19 178.0
20 15.5
Tigloyl Group

1 167.5
2' 128.0

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3 138.5
4' 145
5' 12.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its
fragments, enabling the determination of its molecular weight and elemental composition. For
3a-tigloyloxypterokaurene L3 (Cz2sH360s), the expected molecular weight is approximately
416.56 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass
measurement.

Expected Fragmentation Pattern:

Molecular lon Peak [M]*: m/z 416

Loss of Tigloyloxy Group [M - CsH702]*: m/z 317 (corresponding to the diterpenoid core)

Loss of Tiglic Acid [M - CsHsOz2]*: m/z 316

Other fragments: Corresponding to subsequent losses of water, methyl groups, and other

small molecules from the diterpenoid skeleton.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their absorption
of infrared radiation.

Expected IR Absorption Bands (cm~1):

e ~3400 cm~1 (broad): O-H stretching (if a hydroxyl group is present in a related structure)
e ~2950-2850 cm~1: C-H stretching (alkane)

e ~1735 cm~1; C=0 stretching (ester of the tigloyl group)

e ~1700 cm~1: C=0 stretching (carboxylic acid, if present on the diterpenoid core)
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~1645 cm~1: C=C stretching (alkene)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization

of ent-kaurane diterpenoids.

NMR Spectroscopy

Instrumentation: A Bruker AVANCE-400 or a similar high-field NMR spectrometer.

Solvent: Deuterated chloroform (CDCIs) or deuterated methanol (CDsOD).

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of the deuterated solvent.

'H NMR: Spectra are typically acquired at 400 MHz. Standard parameters include a 30°
pulse, an acquisition time of 2.5 seconds, and a relaxation delay of 1.0 second.

13C NMR: Spectra are acquired at 100 MHz using a proton-decoupling pulse sequence.

2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard Bruker pulse
programs to establish proton-proton and proton-carbon correlations for complete structural
assignment.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer such as a Thermo Fisher Orbitrap or a
Waters Q-TOF.

lonization Method: Electrospray ionization (ESI) is commonly used for these types of
compounds.

Analysis Mode: Data is collected in both positive and negative ion modes to obtain
comprehensive fragmentation information.

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1000.
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Infrared Spectroscopy

 Instrumentation: A PerkinElImer Spectrum Two or a similar FT-IR spectrometer.

o Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or mixed with
KBr powder and pressed into a pellet.

o Data Acquisition: Spectra are typically recorded from 4000 to 400 cm~1.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
natural product and the logical relationship of the spectroscopic techniques.
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Caption: Experimental workflow for the isolation and structural elucidation of a natural product.
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Caption: Logical relationship of spectroscopic techniques in structure determination.

 To cite this document: BenchChem. [Spectral Data Analysis of 3a-Tigloyloxypterokaurene L3:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594459#spectral-data-for-3alaph-
tigloyloxypterokaurene-13-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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